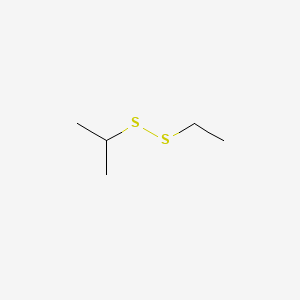
Ethyl isopropyl disulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl isopropyl disulfide belongs to the class of organic compounds known as dialkyldisulfides. These are organic compounds containing a disulfide group R-SS-R' where R and R' are both alkyl groups. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in garden onion and onion-family vegetables. This makes this compound a potential biomarker for the consumption of these food products.
Análisis De Reacciones Químicas
Thiol-Disulfide Exchange Reactions
Ethyl isopropyl disulfide undergoes thiol-disulfide exchange in biological and chemical systems. This reaction is initiated by nucleophilic attack from a thiolate ion (RS⁻), leading to bond reorganization:
RSSR’+R”S−→R”SSR+R’S−
Key findings:
-
The reaction rate is influenced by steric hindrance from the isopropyl group, which reduces reactivity compared to linear disulfides like dimethyl disulfide .
-
In enzymatic contexts (e.g., glutathione transferases), the disulfide bond is cleaved via thioltransferase activity, forming mixed disulfides with glutathione .
Reduction to Thiols
This compound is reduced to ethanethiol and 2-propanethiol by strong reductants:
C2H5SSCH(CH3)2+2H++2e−→C2H5SH+HSCH(CH3)2
Agents such as NaBH₄ or dithiothreitol (DTT) drive this reaction, with efficiency dependent on pH (optimal above 8.3) .
Oxidation
Oxidation by atmospheric oxygen or peroxides yields sulfenic/sulfonic acids or thiosulfinates. For example:
C2H5SSCH(CH3)2+[O]→C2H5S(O)SCH(CH3)2
Reactivity decreases with branching due to steric effects .
Atmospheric Photo-Oxidation
This compound reacts with hydroxyl radicals (·OH) in the atmosphere:
| Property | Value | Source |
|---|---|---|
| Hydroxyl radical rate constant | 5.2×10−11cm3/molecule\cdotps | |
| Half-life in air | 0.52 hours |
Biodegradation
The compound exhibits low biodegradability:
| Model | Probability | Readily Biodegradable? |
|---|---|---|
| MITI (linear) | 0.31 | No |
| MITI (nonlinear) | 0.26 | No |
Data indicate persistence in soil (75.7% environmental distribution) and sediment (0.7%) .
Toxicological Redox Cycling
In biological systems, this compound participates in redox cycling, generating reactive oxygen species (ROS):
-
Thiol exchange with glutathione forms a mercaptan intermediate.
-
One-electron oxidation produces a thiyl radical (RS⋅).
-
Radical propagation generates hydroxyl radicals (⋅OH), causing oxidative stress .
Branched alkyl chains reduce radical stability, moderating toxicity compared to smaller disulfides like DMDS .
Comparative Reactivity
The table below compares key reactivity parameters among disulfides:
| Disulfide | log Kow | Water Solubility (g/L) | t1/2 (·OH, h) |
|---|---|---|---|
| Ethyl isopropyl | 3.27 | 0.14 | 0.52 |
| Dimethyl | 1.77 | 2.50 | 0.56 |
| Diethyl | 2.86 | 0.36 | 0.54 |
Propiedades
Número CAS |
53966-36-2 |
|---|---|
Fórmula molecular |
C5H12S2 |
Peso molecular |
136.3 g/mol |
Nombre IUPAC |
2-(ethyldisulfanyl)propane |
InChI |
InChI=1S/C5H12S2/c1-4-6-7-5(2)3/h5H,4H2,1-3H3 |
Clave InChI |
PUUCPZKSTXFGOC-UHFFFAOYSA-N |
SMILES |
CCSSC(C)C |
SMILES canónico |
CCSSC(C)C |
Key on ui other cas no. |
53966-36-2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















